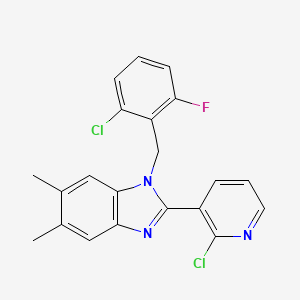

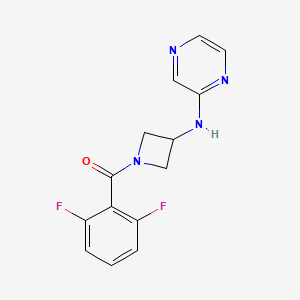

![molecular formula C20H13Cl2NOS B2485250 2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 339031-99-1](/img/structure/B2485250.png)

2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is a complex organic molecule. It is also known as 3-(1,3-benzothiazol-2-yl)benzyl 3,5-dichlorophenyl ether . The molecular formula of this compound is C20H13Cl2NOS and it has a molecular weight of 386.29432 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , or the use of iodine to catalyze syntheses from 2-aminobenzenethiols and acetophenones .Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . In addition, they can react with aldehydes in DMF to provide 2-substituted benzothiazoles .Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including 2-arylbenzothiazole, exhibit promising antibacterial properties. Researchers have investigated their efficacy against various bacterial strains, making them potential candidates for novel antibiotics. The 2nd position of the benzothiazole scaffold plays a crucial role in enhancing antibacterial activity .

Anti-Diabetic Potential

Some 2-arylbenzothiazoles have shown hypoglycemic activity, making them relevant in the context of diabetes management. These compounds may act by enhancing insulin sensitivity or regulating glucose metabolism.

Mechanism of Action

While the specific mechanism of action for “2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is not mentioned in the sources, benzothiazole derivatives are known to have a wide range of biological activities. Changes in the functional group at the 2nd position can induce significant changes in the biological activity of these compounds .

Future Directions

properties

IUPAC Name |

2-[3-[(3,5-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NOS/c21-15-9-16(22)11-17(10-15)24-12-13-4-3-5-14(8-13)20-23-18-6-1-2-7-19(18)25-20/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOIHBIKAFZVRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)